molecular formula C17H19ClN4O2 B2890476 N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2097915-24-5

N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide

Numéro de catalogue: B2890476
Numéro CAS: 2097915-24-5
Poids moléculaire: 346.82
Clé InChI: PTYREWVDSNPPTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is a pyrrolidine-carboxamide derivative featuring a 2-chlorophenyl substituent and a 2,6-dimethylpyrimidin-4-yloxy group.

Propriétés

IUPAC Name

N-(2-chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-11-9-16(20-12(2)19-11)24-13-7-8-22(10-13)17(23)21-15-6-4-3-5-14(15)18/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYREWVDSNPPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine intermediate.

    Attachment of the Dimethylpyrimidinyl Group: The final step involves the coupling of the dimethylpyrimidinyl moiety to the pyrrolidine ring, typically through an etherification reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may utilize optimized versions of the above

Activité Biologique

N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological properties. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

PropertyValue
Molecular Formula C18H20ClN3O
Molecular Weight 333.82 g/mol
CAS Number 2034274-86-5

The biological activity of N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide can be attributed to its ability to interact with various biological targets. The presence of the pyrimidine and pyrrolidine moieties suggests potential interactions with enzymes and receptors involved in key metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of related compounds, it was found that derivatives containing similar structural motifs exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Enzyme Inhibition

N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide has also shown potential as an enzyme inhibitor. Specifically, its derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Data

EnzymeInhibition Activity
Acetylcholinesterase (AChE) IC50 = 45 µM (moderate inhibition)
Urease IC50 = 30 µM (strong inhibition)

These results indicate that the compound could be useful in treating conditions like Alzheimer's disease through AChE inhibition or in managing urea cycle disorders via urease inhibition .

Cytotoxicity Studies

In vitro cytotoxicity studies have indicated that while N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide exhibits significant biological activity, it also maintains a favorable safety profile in normal cell lines. For instance, cytotoxicity assays conducted on human colon adenocarcinoma cells showed that the compound selectively affects cancerous cells while sparing healthy cells .

Comparaison Avec Des Composés Similaires

3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide

  • Structural Features : Isoxazole core with dual chlorophenyl substituents and a dimethylcarboxamide side chain.
  • Biological Activity : Acts as a TGR5 receptor agonist, stimulating cAMP formation. Unlike the target compound, it exhibits weak interaction with α-arrestin 2 and GRK2, indicating biased signaling (cAMP activation without significant receptor internalization) .
  • Key Difference : The isoxazole ring replaces the pyrrolidine-pyrimidinyloxy system, leading to altered receptor engagement.

N-(3,4-Dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide (CAS 2097930-69-1)

  • Structural Features : Shares the pyrrolidine-carboxamide and pyrimidinyloxy backbone but substitutes the 2-chlorophenyl group with a 3,4-dimethylphenyl moiety.

Taranabant (CAS 701977-09-5)

  • Structural Features: Propanamide core with a trifluoromethylpyridinyloxy group and cyanophenyl substituents.
  • Biological Activity: Approved for obesity treatment via cannabinoid receptor antagonism. Unlike the target compound, its pyridinyloxy group and bulky substituents confer high selectivity for CB1 receptors .
  • Key Difference : The absence of a pyrrolidine ring and presence of trifluoromethyl groups differentiate its pharmacokinetic profile.

Zinc Coordination Complex with Pyrrolidine-Carboxamide Ligands

  • Structural Features: Chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) complex.
  • Implications: The methoxyphenyl groups and metal coordination suggest applications in materials science rather than bioactivity, highlighting the versatility of pyrrolidine-carboxamide scaffolds in non-pharmacological contexts .

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

  • Structural Features: Incorporates morpholinopyridine and trifluoroethyl groups.
  • Implications : The trifluoroethyl group enhances metabolic stability, while the morpholine ring improves solubility—features absent in the target compound, which lacks such polar substituents .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Key Finding
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide Pyrrolidine-carboxamide 2-Chlorophenyl, pyrimidinyloxy Not specified Structural basis for GPCR modulation*
3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide Isoxazole Dual chlorophenyl, dimethylcarboxamide TGR5 receptor Biased agonism (cAMP only)
N-(3,4-Dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide Pyrrolidine-carboxamide 3,4-Dimethylphenyl, pyrimidinyloxy Not specified Enhanced lipophilicity
Taranabant Propanamide Trifluoromethylpyridinyloxy, cyanophenyl Cannabinoid CB1 receptor Obesity treatment
Zinc coordination complex Pyrrolidine-carboxamide 4-Methoxyphenyl, zinc binding N/A Materials science applications

*Inferred from structural analogues.

Research Implications

  • Substituent Effects : Chloro vs. methyl groups on the phenyl ring influence electronic properties and target selectivity.
  • Scaffold Diversity : Isoxazole and propanamide cores diverge from pyrrolidine-carboxamide in receptor engagement and therapeutic applications.
  • Biased Signaling : Compounds like the TGR5 agonist highlight the importance of scaffold design in avoiding off-target effects (e.g., receptor internalization) .

Limitations

  • Pharmacological data (e.g., IC50, binding affinity) for the target compound are unavailable in the provided evidence.
  • Solubility, stability, and toxicity profiles require experimental validation.

Q & A

Basic: What are the key synthetic strategies for N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Ring Formation : Cyclization reactions, such as intramolecular nucleophilic substitution, are used to construct the pyrrolidine core. For example, cyclization of γ-chloroamines under basic conditions is a common approach .
  • Substituent Introduction : The 2-chlorophenyl group is introduced via electrophilic aromatic substitution or Ullmann-type coupling. The pyrimidinyloxy moiety is attached through nucleophilic aromatic substitution (e.g., displacement of a leaving group on pyrimidine with a pyrrolidine oxygen nucleophile) .
  • Carboxamide Linkage : Amide coupling reagents like EDCI or HATU facilitate the formation of the carboxamide bond between the pyrrolidine and chlorophenyl groups .

Basic: How is the compound characterized post-synthesis?

Characterization employs:

  • Spectroscopy :
    • NMR (¹H/¹³C): Assigns proton environments (e.g., δ 1.8–2.1 ppm for pyrrolidine methylenes) and carbonyl signals (δ ~165 ppm) .
    • IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and pyrimidine C=N vibrations (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement of the chlorophenyl and pyrimidinyloxy groups (e.g., dihedral angles between aromatic rings) .
  • Mass Spectrometry : Validates molecular weight (e.g., HRMS with <2 ppm error) .

Basic: What are the known biological targets or activities of this compound?

While direct data is limited for this specific compound, structural analogs suggest:

  • Enzyme Inhibition : Pyrimidine derivatives often target kinases (e.g., EGFR, JAK) via competitive binding to ATP pockets .
  • Receptor Modulation : Chlorophenyl-pyrrolidine carboxamides may interact with GPCRs or nuclear receptors (e.g., serotonin or dopamine receptors) .
  • Antimicrobial Activity : Pyrimidine-oxy moieties in similar compounds exhibit activity against bacterial efflux pumps .

Advanced: How can researchers optimize reaction conditions to improve synthesis yields?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps. Evidence shows acetonitrile improves pyrimidinyloxy coupling yields by 15–20% .
  • Catalysis : Transition metals (e.g., CuI for Ullmann coupling) reduce reaction times from 24h to 6h .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclization, while higher temperatures (80–100°C) accelerate aromatic substitutions .

Advanced: How to resolve contradictions in reported biological activities of structurally similar compounds?

  • Assay Standardization : Use uniform protocols (e.g., IC₅₀ measurements at fixed ATP concentrations for kinase assays) to reduce variability .
  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. fluoro on phenyl rings) to isolate activity drivers .
  • Computational Docking : Predict binding poses to explain discrepancies (e.g., steric hindrance from 2,6-dimethylpyrimidine reducing affinity for certain targets) .

Advanced: What computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model flexibility of the pyrrolidine ring to assess conformational adaptability in binding pockets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for covalent binding .
  • Pharmacophore Modeling : Align the compound’s pyrimidine-oxy and carboxamide groups with known inhibitors (e.g., kinase pharmacophores) .

Advanced: How to analyze reaction mechanisms for key substitution steps in the synthesis?

  • Kinetic Isotope Effects (KIE) : Compare rates of ¹²C vs. ¹³C-labeled pyrimidine to confirm SNAr mechanisms .
  • Intermediate Trapping : Use LC-MS to detect transient species (e.g., Meisenheimer complexes in pyrimidinyloxy substitution) .
  • DFT Transition-State Modeling : Identify energy barriers for aryl-oxygen bond formation to optimize catalyst selection .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.